N-(2,3-dimethylphenyl)-4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide

Beschreibung

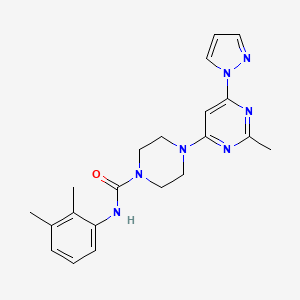

This compound features a piperazine core substituted at the 1-position with a carboxamide group linked to a 2,3-dimethylphenyl moiety. The 4-position of the piperazine is functionalized with a pyrimidine ring bearing a methyl group at position 2 and a pyrazol-1-yl group at position 5. The dimethylphenyl group may enhance lipophilicity, while the pyrimidine-pyrazole unit could contribute to π-π stacking or hydrogen bonding in receptor binding .

Eigenschaften

IUPAC Name |

N-(2,3-dimethylphenyl)-4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7O/c1-15-6-4-7-18(16(15)2)25-21(29)27-12-10-26(11-13-27)19-14-20(24-17(3)23-19)28-9-5-8-22-28/h4-9,14H,10-13H2,1-3H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZUGDPYGKAEOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CC=N4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2,3-dimethylphenyl)-4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide, also known by its CAS number 1170977-89-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine core, a pyrazole moiety, and a pyrimidine ring. Its molecular formula is C22H25N5O, with a molecular weight of approximately 365.48 g/mol. The presence of multiple aromatic rings and heteroatoms contributes to its biological activity.

Antitumor Activity

Research indicates that derivatives of pyrazole and pyrimidine compounds exhibit significant antitumor properties. For instance, compounds similar to N-(2,3-dimethylphenyl)-4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine have been shown to inhibit key oncogenic pathways, particularly those involving BRAF(V600E) mutations and EGFR signaling pathways .

Table 1: Biological Activities of Related Compounds

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in macrophage models. This activity suggests potential applications in treating inflammatory diseases .

Antibacterial and Antifungal Activity

Recent studies have demonstrated that pyrazole derivatives possess antibacterial and antifungal properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways in fungi .

Table 2: Summary of Antimicrobial Activities

| Activity Type | Mechanism | Efficacy Level |

|---|---|---|

| Antibacterial | Cell membrane disruption | Moderate to High |

| Antifungal | Inhibition of fungal growth | Moderate |

Case Study 1: Antitumor Efficacy in MCF-7 Cells

In a study evaluating the efficacy of phenylpyrazolo[3,4-d]pyrimidine derivatives against MCF-7 breast cancer cells, it was found that these compounds not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways. The study highlighted the importance of structural modifications in enhancing cytotoxicity against cancer cells .

Case Study 2: Inflammation Model

Another study focused on the anti-inflammatory properties of pyrazole derivatives demonstrated significant reductions in LPS-induced nitric oxide production in RAW264.7 cells. The findings suggest that these compounds could be developed into therapeutic agents for chronic inflammatory conditions .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound possesses a complex structure characterized by a piperazine core linked to a pyrimidine and pyrazole moiety. The molecular formula is with a molecular weight of approximately 403.5 g/mol. The presence of multiple functional groups enhances its potential for interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrimidine and pyrazole structures. These compounds have shown efficacy in targeting various cancer cell lines, including breast, lung, and colon cancers. Their mechanism often involves the inhibition of specific kinases or enzymes critical for cancer cell proliferation and survival.

Case Study:

A study demonstrated that derivatives of pyrimidine-based compounds exhibited selective cytotoxicity against cancer cells while sparing normal cells. The mechanism was linked to the modulation of apoptotic pathways, indicating their potential as chemotherapeutic agents .

Neurological Disorders

Compounds similar to N-(2,3-dimethylphenyl)-4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide have been investigated for their neuroprotective effects. They show promise in treating conditions such as Alzheimer's disease and Parkinson's disease by inhibiting neuroinflammatory processes and promoting neuronal survival.

Research Findings:

In vitro studies revealed that certain derivatives could reduce oxidative stress markers in neuronal cell lines, suggesting their role in neuroprotection .

Anti-infective Properties

The compound's structural features allow it to interact with various microbial targets, making it a candidate for developing new antimicrobial agents. Pyrimidine derivatives have been shown to possess antibacterial and antifungal properties.

Example:

A derivative was tested against resistant strains of bacteria and exhibited significant activity, highlighting its potential as an alternative treatment option in the face of rising antibiotic resistance .

Synthesis and Optimization

Continued efforts in synthetic chemistry are essential to optimize the compound's efficacy and selectivity. Structure–activity relationship (SAR) studies will help identify key modifications that enhance biological activity while minimizing side effects.

Clinical Trials

Advancing this compound into clinical trials will be crucial for evaluating its safety and efficacy in humans. Collaborative efforts between academic institutions and pharmaceutical companies could facilitate this process.

Tables

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

Structural Features and Substitution Patterns

Table 1: Key Structural and Physicochemical Comparisons

†Estimated based on structural formula.

Functional Group Impact on Activity and Properties

- Aromatic Substitutions : The main compound’s 2,3-dimethylphenyl group contrasts with chlorophenyl () and dichlorophenyl () analogues. Chlorine atoms increase electronegativity and binding affinity to hydrophobic pockets, while methyl groups enhance lipophilicity without polar effects .

- Heterocyclic Moieties: The pyrimidine-pyrazole unit in the main compound differs from benzooxazinone () and trifluoromethylpyridine () systems. Benzooxazinones may improve metabolic stability, whereas trifluoromethyl groups enhance resistance to oxidative metabolism .

- Piperazine Conformation : highlights a chair conformation in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide, suggesting substituent bulk (e.g., ethyl vs. pyrimidine-pyrazole) influences ring geometry and target compatibility .

Physicochemical and Pharmacokinetic Considerations

- Solubility : Pyrazole and pyrimidine groups (main compound) may improve aqueous solubility compared to highly halogenated analogues (), which risk poor solubility due to hydrophobicity .

Q & A

Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. A common approach is:

- Step 1: React a pyrimidine precursor (e.g., 2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl chloride) with a piperazine derivative under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the piperazine-pyrimidine core .

- Step 2: Introduce the 2,3-dimethylphenyl carboxamide group via carbodiimide-mediated coupling (e.g., EDC/DMAP) .

Key Factors: - Solvent Choice: Polar aprotic solvents (e.g., acetonitrile) enhance reactivity but may require reflux (4–5 hours) for completion .

- Catalysts: DMAP accelerates carboxamide bond formation, improving yields from ~50% to >75% .

- Purification: Column chromatography or recrystallization is critical for removing unreacted intermediates, ensuring >95% purity .

Basic: How can researchers characterize the structural conformation of this compound to predict biological interactions?

Answer:

- Spectroscopic Techniques:

- X-ray Crystallography: Resolve 3D conformation to analyze piperazine ring puckering and π-π stacking between pyrimidine and phenyl groups .

- Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to predict electrostatic potential surfaces and hydrogen-bonding sites .

Basic: What in vitro assays are recommended to evaluate its binding affinity towards CNS targets?

Answer:

- Radioligand Binding Assays:

- Dopamine Receptors: Test displacement of [³H]spiperone in HEK-293 cells expressing D₂/D₃ receptors .

- Serotonin Transporters (SERT): Use [³H]citalopram competition assays in transfected CHO cells .

- Enzyme Inhibition:

- Atypical binding curves may suggest allosteric modulation, requiring Schild analysis for validation .

Advanced: How do structural modifications at the pyrimidine or piperazine positions alter pharmacological activity?

Answer:

- Pyrimidine Substituents:

- Piperazine Modifications:

- N-Methylation: Reduces metabolic degradation (t₁/₂ increases from 2.5 to 6.8 hours in liver microsomes) .

- Case Study: Replacing 2-methylphenyl with 4-fluorophenyl improves SERT binding (Ki = 8 nM vs. 22 nM) but decreases solubility .

Advanced: What strategies resolve contradictions in bioactivity data across studies (e.g., divergent IC₅₀ values)?

Answer:

- Source Validation: Confirm compound purity (>95% via HPLC) and exclude batch variability .

- Assay Standardization:

- Use identical cell lines (e.g., SH-SY5Y for neuroactivity) and control compounds (e.g., clozapine for receptor studies) .

- Normalize data to protein concentration (Bradford assay) to address variability in membrane preparation .

- Meta-Analysis: Apply multivariate regression to identify confounding variables (e.g., pH, temperature) .

Advanced: What computational methods model its interaction with enzymes like AChE or kinases?

Answer:

- Molecular Docking (AutoDock Vina):

- MD Simulations (GROMACS):

- Run 100-ns trajectories to assess ligand-protein stability in aqueous solution. Clustering analysis reveals dominant binding modes .

- QSAR Modeling:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.